Nile blue chloride

Beschreibung

Historical Context and Evolution of Nile Blue Chloride in Scientific Inquiry

Historically, Nile Blue has been employed as a histological stain to differentiate various tissue types and visualize cellular structures chemimpex.comwikipedia.org. Its ability to stain lipids and nuclei selectively made it a valuable tool in early microscopy and cell biology studies himedialabs.comwikipedia.org. Over time, the understanding of its chemical properties and interactions evolved, leading to its application as a fluorescent dye chemimpex.comwikipedia.org. The development of fluorescence microscopy techniques further enhanced the utility of this compound, allowing for more detailed visualization of biological processes chemimpex.com. Its use has expanded beyond simple staining to more complex applications, such as tracking molecules and assessing cellular environments researchgate.netchemimpex.com. The study of its reaction kinetics with various substances has also contributed to its evolution as a scientific tool ajol.inforesearchgate.net.

Contemporary Significance and Broad Research Applications of this compound

In contemporary academic research, this compound remains a significant compound with diverse applications. Its fluorescent properties are exploited in fluorescence microscopy for visualizing cellular structures, including lipids and nuclei chemimpex.comhimedialabs.comwikipedia.org. Researchers utilize it in studies related to apoptosis and cell viability chemimpex.com. Beyond cell staining, this compound finds applications in areas such as environmental monitoring, where it can be used to visualize and quantify pollutants in water bodies chemimpex.com. In nanotechnology, it is employed for labeling nanoparticles to study their interactions with biological systems chemimpex.com. The compound's potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation, is also an active area of research chemimpex.comaatbio.com. Furthermore, this compound has been explored for its potential in nonlinear optics medchemexpress.comchemsrc.comworldscientific.com. Recent studies highlight its use in developing ratiometric pH-sensitive probes and as a tool in super-resolution imaging of mitochondria medchemexpress.commedchemexpress.comacs.org.

Here is a table summarizing some contemporary research applications:

| Research Area | Application |

| Cell Staining | Visualization of cellular structures, lipids, and nuclei |

| Histological Studies | Differentiation of tissue types |

| Fluorescence Microscopy | Imaging cellular components and processes |

| Environmental Monitoring | Visualization and quantification of water pollutants |

| Nanotechnology | Labeling nanoparticles for biological interaction studies |

| Photodynamic Therapy Research | Potential photosensitizer for generating reactive oxygen species |

| Nonlinear Optics Research | Investigation of nonlinear optical properties |

| Development of pH Probes | Construction of ratiometric pH-sensitive probes |

| Super-Resolution Imaging | Imaging of mitochondria and their dynamics in live cells |

| DNA Electrophoresis | Visualization of DNA fragments without UV trans-illumination |

| Biosensors | Component in biosensors interacting with biological molecules |

| Study of Reaction Kinetics | Investigation of oxidation reactions with various substances |

| Detection of Amyloid Accumulation | Facilitating diagnosis of diseases linked with amyloid accumulation vwr.com. |

Structural Classifications and Related Chemical Entities in Phenoxazine (B87303) Dye Chemistry

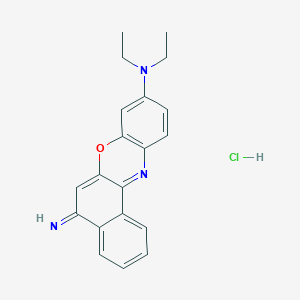

This compound belongs to the phenoxazine class of dyes ajol.infoontosight.aicitius.technology. The core structure of these dyes is the phenoxazine ring system ajol.infoontosight.ai. This compound is specifically a benzo[a]phenoxazin-7-ium derivative, with amino and diethylamino substituents nih.govechemi.com. It exists as a cation with a chloride counterion nih.govechemi.comebi.ac.uk.

Phenoxazine dyes are characterized by the presence of a heterocyclic ring containing oxygen and nitrogen atoms, fused with aromatic rings ajol.info. The chromophoric properties of these compounds are linked to the conjugated pi-electron system across the phenoxazine backbone and the presence of auxochrome substituents ajol.info.

Related chemical entities in phenoxazine dye chemistry include other dyes based on the phenoxazine core, often differing in their substituents. A well-known related compound is Nile Red, which is the uncharged, fluorescent analog of Nile Blue, formed by boiling Nile Blue with sulfuric acid researchgate.netwikipedia.org. Another related dye is Meldola's Blue, which also belongs to the phenoxazine class and has been studied alongside Nile Blue in kinetic investigations ajol.inforesearchgate.netajol.info. These related compounds often share some applications, particularly in staining and fluorescence, but their specific properties and interactions can vary depending on their structural differences researchgate.net.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOKQKTZJXHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-57-8 (sulfate), 53340-16-2 (perchlorate) | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883834 | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2381-85-3 | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nile Blue chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Investigations of Nile Blue Chloride

Advanced Fluorescence Studies

The fluorescence of Nile Blue chloride is a key feature that has been extensively studied to understand its photophysical behavior and its interactions with various chemical and biological systems.

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound. The fluorescence lifetime of Nile Blue is sensitive to its environment. For instance, the fluorescence lifetime in ethanol (B145695) has been measured to be 1.42 ns and is reportedly independent of concentration in the range of 10⁻³ to 10⁻⁸ mol/L. wikipedia.org

Studies have shown that the fluorescence decay of Nile Blue can be influenced by its interaction with macromolecules. For example, the fluorescence lifetime was observed to decrease when interacting with guanine-containing DNA sequences, suggesting a dynamic quenching mechanism. acs.orgnih.gov In the presence of DNA, the decay of Nile Blue's fluorescence can be complex, sometimes exhibiting multi-exponential decay, which indicates the presence of the dye in different microenvironments or binding modes. nih.gov

Fluorescence quenching of this compound can occur through various mechanisms, with photoinduced electron transfer (PET) being a significant pathway, particularly in the presence of electron donors. researchgate.net When this compound interacts with certain molecules, such as the nucleobase guanine (B1146940) in DNA, its fluorescence can be quenched. bose.res.in This quenching is attributed to an electron transfer from the guanine to the excited state of the Nile Blue molecule. acs.orgnih.gov

This PET process is a key mechanism in the photosensitized DNA damage induced by Nile Blue. acs.orgresearchgate.net The efficiency of this electron transfer can be dependent on the specific sequence of DNA bases, with consecutive guanines being particularly effective in quenching the dye's fluorescence. acs.orgnih.gov The quenching of Nile Blue fluorescence has also been observed in the presence of amines, where the amine acts as an electron donor to the excited dye. researchgate.net

This compound exhibits pronounced solvatochromism, meaning its absorption and fluorescence spectra are highly dependent on the polarity of the solvent. aip.org The electronic transition energies of Nile Blue decrease as the solvent polarity increases. aip.org This results in a red-shift of the fluorescence emission maximum in more polar environments. For example, the emission maximum shifts from 546 nm in n-hexane to 674 nm in water. aip.org

This sensitivity to the local environment makes Nile Blue a valuable fluorescent probe for characterizing the polarity of microenvironments, such as within clay nanolayers or biological membranes. nist.govnist.gov The fluorescence quantum yield of Nile Blue is also solvent-dependent, ranging from 0.01 in water to 0.50 in 1,2-dichloroethane. aip.orgacs.org In lipophilic media like octanol (B41247), Nile Blue shows a significant enhancement of fluorescence compared to aqueous media. nih.govacs.org This property is advantageous for cellular imaging, as it minimizes background fluorescence from the aqueous cytoplasm. nih.gov

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| n-Hexane | 473 | 546 | - |

| 1,2-Dichloroethane | - | - | 0.50 |

| Methanol | - | - | 0.27 |

| Water | 635 | 674 | 0.01 |

The excited-state lifetime of this compound is a crucial parameter for understanding its photophysical pathways. The lifetime can vary significantly in different solvents, which can be attributed to different decay mechanisms. rsc.org In addition to fluorescence emission, non-radiative decay channels contribute to the de-excitation of the excited state. acs.org The presence of quenchers, such as electron donors, can open up additional non-radiative pathways, thereby shortening the excited-state lifetime. acs.org

Pump-probe spectroscopic methods have been employed to determine the excited-state lifetimes of Nile Blue A. rsc.org These studies have shown that the lifetime is influenced by the solvent environment. rsc.org For instance, in acidic aqueous solutions, the decay constant shows a linear dependence on the concentration of hydrogen ions, suggesting that the formation of dications in the excited state leads to a faster decay. researchgate.net

Ultraviolet-Visible Spectroscopy and Ground State Complex Formation

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the interaction of this compound with other molecules, which can lead to the formation of ground-state complexes. nist.gov When Nile Blue binds to macromolecules like DNA, changes in its absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity, are observed. acs.orgnih.gov

These spectral changes provide evidence for the formation of a complex between the dye and the substrate in the ground electronic state. For example, the interaction of Nile Blue with DNA can result in a bathochromic (red) shift and hypochromism (decreased absorbance), which is indicative of intercalation of the dye between the DNA base pairs. nih.govacs.org The presence of isosbestic points in the titration spectra further confirms the existence of an equilibrium between the free dye and the bound dye. acs.orgnih.gov At high concentrations, Nile Blue is known to form aggregates, specifically H-dimers, which exhibit a blue-shifted absorption band. researchgate.net

| Interacting Molecule | Observed Spectral Change | Interpretation |

| DNA | Bathochromic shift and hypochromism | Ground-state complex formation, intercalation |

| Stearic Acid (in LB films) | Blue-shifted band | Formation of non-fluorescent H-dimers |

| Clay Platelets | Controlled aggregation | Modulation of H-dimeric states |

Circular Dichroism Spectroscopy in Molecular Interaction Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying the interactions of chiral molecules with ligands. While this compound itself is not chiral, it can exhibit an induced circular dichroism (ICD) signal upon binding to a chiral macromolecule such as DNA. researchgate.net This ICD spectrum provides information about the binding mode and the chiral environment experienced by the dye. bose.res.in

Surface-Enhanced Raman Scattering (SERS) Applications and Mechanisms

This compound is frequently utilized as a molecular probe in Surface-Enhanced Raman Scattering (SERS) studies due to its strong Raman signal, which can be significantly amplified when the molecule is adsorbed onto or near nanostructured metallic surfaces. acs.org This enhancement allows for ultra-sensitive detection, reaching levels as low as a single molecule. acs.org

Applications:

The high sensitivity afforded by SERS makes it a powerful analytical tool for detecting trace amounts of Nile Blue. One notable application is in microfluidics and on-chip sensing. rsc.orgresearchgate.net For instance, SERS optrodes, fabricated by assembling silver nanoparticles on the tips of optical fibers, have been integrated into microfluidic chips to detect Nile Blue in aqueous solutions with a limit of quantification below 1 nM. rsc.org This setup allows for the sequential detection of different dyes within the same microchannel, demonstrating its potential for monitoring on-chip chemical processes. rsc.org

Hybrid SERS substrates have also been developed to enhance detection sensitivity further. By embedding gold nanostars onto laser-processed silver and gold substrates, researchers have successfully detected Nile Blue at a concentration as low as 50 pM. acs.org These advanced substrates demonstrate significant potential for practical applications in trace-level chemical detection. acs.org The rich vibrational information provided by SERS also allows for the differentiation of chemically similar dyes within a mixture. rsc.org

Mechanisms:

The significant amplification of the Raman signal in SERS is primarily attributed to two main mechanisms: electromagnetic enhancement and chemical enhancement. researchgate.netedinst.com

Electromagnetic Enhancement: This is considered the dominant mechanism and can contribute enhancement factors of up to 10¹⁰. edinst.com It arises from the excitation of localized surface plasmons on the nanostructured metal surface (typically gold or silver) by the incident laser light. This creates a highly localized and intense electromagnetic field at the "hot spots" on the surface, such as the junctions between nanoparticles. edinst.com When a Nile Blue molecule is located within this enhanced field, both the incident laser field and the scattered Raman radiation are amplified, leading to a massive increase in the detected Raman signal. edinst.com

Research has also shown that the molecular orientation of this compound relative to the SERS substrate plays a crucial role in the observed signal. rsc.org Studies involving Nile Blue tethered to an electrode surface have revealed that varying the length of the molecular tether changes the dye's orientation. This reorientation affects the SERS spectroelectrochemical behavior, indicating that the way the molecule interacts with and is positioned on the surface directly influences the enhancement mechanism. rsc.org

| SERS Application | Substrate | Analyte | Limit of Detection/Quantification | Reference |

|---|---|---|---|---|

| On-chip Sensing | Silver nanoparticle self-assembled optrode | Nile Blue A | Below 1 nM | rsc.org |

| Trace Detection | Hybrid substrate (Au nanostars on laser-processed Ag/Au) | Nile Blue | 50 pM | acs.org |

| Monitoring Chemical Reactions | Plasmonic nanoparticles-decorated diatomite | Nile Blue and other small molecules | Down to 1 ppm | researchgate.net |

Nonlinear Optical Properties and Third-Order Optical Nonlinearity Investigations

This compound has garnered attention for its potential applications in nonlinear optics and photonics. uobasrah.edu.iqmedchemexpress.com Organic dyes like Nile Blue are promising materials due to their large optical nonlinearities and rapid response times. uobasrah.edu.iq Investigations have primarily focused on its third-order nonlinear optical properties, which are crucial for developing optical devices such as optical limiters. researchgate.netuobaghdad.edu.iq

Research Findings:

The single-beam Z-scan technique is a standard method used to measure the nonlinear optical properties of materials. uobasrah.edu.iq Studies using a He-Ne laser at a wavelength of 632.8 nm on this compound dissolved in ethanol have revealed significant nonlinear characteristics. uobasrah.edu.iqworldscientific.comresearchgate.net The compound exhibits a negative nonlinear refractive index (n₂), which is a phenomenon known as self-defocusing. uobasrah.edu.iqresearchgate.net This means that the material behaves like a concave lens at high laser intensities, causing the laser beam to diverge. worldscientific.com The Z-scan measurements also indicated the presence of two-photon absorption (TPA), where a molecule absorbs two photons simultaneously. uobasrah.edu.iqresearchgate.netuobaghdad.edu.iq

The third-order nonlinear optical susceptibility, χ⁽³⁾, is a key parameter that quantifies the nonlinear response of a material. For this compound in ethanol, the real and imaginary parts of χ⁽³⁾ were determined to be significant. uobasrah.edu.iqworldscientific.com The real part (Re χ⁽³⁾) is related to the nonlinear refractive index, while the imaginary part (Im χ⁽³⁾) is associated with nonlinear absorption. researchgate.net

Further research has explored the nonlinear optical characteristics of Nile Blue embedded in polymer films, such as poly(methyl methacrylate) (PMMA) and polyvinyl chloride (PVC). researchgate.netuobaghdad.edu.iq Using a continuous wave diode laser at 650 nm, these studies also confirmed a negative nonlinear refractive index (self-defocusing) for the dye-doped films. researchgate.netuobaghdad.edu.iq The results showed that the nonlinear refractive index and the third-order nonlinear susceptibility increase as the concentration of the dye in the polymer matrix increases. researchgate.net The presence of induced absorption, fitting a two-photon absorption process, was also observed. researchgate.netuobaghdad.edu.iq These findings suggest that this compound films can be effective optical limiters. researchgate.netuobaghdad.edu.iq

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Real part of χ⁽³⁾ (Re χ⁽³⁾) | -4.12 × 10⁻⁵ esu | In ethanol, 632.8 nm He-Ne laser | uobasrah.edu.iqworldscientific.com |

| Imaginary part of χ⁽³⁾ (Im χ⁽³⁾) | 1.35 × 10⁻⁶ esu | In ethanol, 632.8 nm He-Ne laser | uobasrah.edu.iqworldscientific.com |

| Nonlinear Refractive Index (n₂) | Negative (self-defocusing) | In ethanol and polymer films (PMMA, PVC) | uobasrah.edu.iqresearchgate.netuobaghdad.edu.iq |

| Nonlinear Absorption | Two-Photon Absorption (TPA) | In ethanol and polymer films (PMMA, PVC) | uobasrah.edu.iqresearchgate.netuobaghdad.edu.iq |

Molecular Interactions and Binding Dynamics

Nucleic Acid Interactions

Nile Blue chloride interacts with DNA and RNA through multiple modes, leading to sequence-dependent photophysical responses and, upon photoirradiation, specific damage to the nucleic acid structure.

This compound demonstrates at least two distinct, competitive binding modes with duplex DNA: minor groove binding and intercalation. nih.gov The positively charged nature of the Nile Blue cation facilitates an initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, leading to groove binding. nih.govmedchemexpress.com This electrostatic interaction is often characterized as a non-specific, groove-binding mode. researchgate.net

Studies have shown that the dominant binding mode is dependent on the concentration ratio of the dye to DNA. medchemexpress.com At lower concentrations, this compound preferentially binds to the minor groove of the DNA helix. nih.govmedchemexpress.com As the concentration of the dye increases, it begins to intercalate between the DNA base pairs. nih.govmedchemexpress.comresearchgate.net This dual-site binding has been confirmed through spectroscopic, thermodynamic, and molecular modeling studies. medchemexpress.comacs.org The transition from electrostatic groove binding to intercalation is a key feature of its interaction with the DNA double helix. researchgate.net

The fluorescence of this compound is significantly modulated upon binding to nucleic acids, and this response is highly dependent on the base sequence. researchgate.net A general characteristic is the quenching of its fluorescence emission signal when it interacts with DNA. researchgate.netnitrkl.ac.in This quenching is particularly pronounced with guanine-rich sequences due to an efficient electron transfer process between the excited dye and guanine (B1146940) bases. nih.govresearchgate.net DNA duplexes composed entirely of GC base pairs exhibit continuous quenching of Nile Blue's fluorescence as its concentration increases. researchgate.net

In contrast, interactions with AT-rich DNA sequences can lead to a different fluorescence profile. researchgate.net While an initial quenching is observed at low concentrations, an enhancement in fluorescence emission can occur at higher concentrations of the dye. researchgate.net This suggests that the specific base composition dictates the photophysical outcome of the binding event. Fluorescence studies with various nucleic acid sequences have shown that fluorescence quenching is generally more pronounced with G-quadruplex DNA compared to duplex DNA. researchgate.net An AT-only duplex showed almost no change in fluorescence emission intensity, highlighting the critical role of guanine in the quenching mechanism. researchgate.net

| Nucleic Acid Type | Observed Fluorescence Response | Reference |

| Guanine-rich DNA | Strong fluorescence quenching | nih.govresearchgate.net |

| AT-rich DNA | Initial quenching, followed by enhancement at high concentrations | researchgate.net |

| All-GC duplex DNA | Continuous fluorescence quenching | researchgate.net |

| G-quadruplex DNA | More pronounced quenching than duplex DNA | researchgate.net |

| AT-only duplex DNA | Almost no change in fluorescence | researchgate.net |

Upon exposure to light, this compound can act as a photosensitizer, inducing damage to DNA. bose.res.innih.gov The primary mechanism for this damage is a photoinduced electron transfer from a nearby guanine base to the photoexcited Nile Blue molecule. nih.govbose.res.in Guanine has the lowest oxidation potential among the DNA bases, making it the most susceptible to this type of electron transfer. dntb.gov.ua

This process results in selective DNA cleavage at guanine residues. bose.res.innih.gov Research has demonstrated that consecutive guanine sequences, such as those in 5'-GG and 5'-GGG sites, are particularly vulnerable to damage. bose.res.innih.govdntb.gov.ua The efficiency of this photosensitization is thought to be enhanced by a subsequent backward charge transfer that restores the original form of Nile Blue, while the resulting guanidinium (B1211019) cation proceeds to evolve, leading to DNA lesions. nih.gov The fluorescence lifetime of Nile Blue is decreased by guanine-containing DNA sequences, which supports the electron transfer mechanism. bose.res.innih.govdntb.gov.ua While electron transfer is the main pathway, a singlet oxygen mechanism may also contribute to a lesser extent to the photodamage. bose.res.innih.gov

Its interaction with G-quadruplex structures is particularly notable. researchgate.net Using fluorescence-based displacement studies with the c-Myc G-quadruplex, a 1:1 binding stoichiometry was determined. researchgate.net The apparent association constant (Kapp) for this interaction was calculated to be 6.7 × 10^6 M⁻¹. researchgate.net This high affinity suggests a strong and specific interaction with the G-quadruplex structure. Calorimetric studies have shown that the binding to G-quadruplexes results in a more negative change in heat capacity compared to duplex DNA, indicating a greater burial of the polar surface area upon binding. researchgate.net

| DNA Structure | Binding Constant (K) | Stoichiometry | Binding Site Size | Reference |

| Duplex DNA (calf thymus) | ~10^6 M⁻¹ | - | ~3 base pairs | nitrkl.ac.in |

| Duplex DNA (calf thymus) | 1.71 x 10^5 M⁻¹ | - | - | medchemexpress.com |

| c-Myc G-quadruplex | 6.7 x 10^6 M⁻¹ (Kapp) | 1:1 | - | researchgate.net |

Lipid and Membrane Interactions

The lipophilic properties of this compound have been recognized for over a century, underpinning its use as a histological stain for lipids. biologists.com Its interaction with lipid aggregates and membranes is characterized by a strong affinity for nonpolar environments.

This compound demonstrates a pronounced affinity for lipid environments, a property driven by its hydrophobic phenoxazine (B87303) moiety. bose.res.in This affinity leads to its spontaneous insertion and partitioning into lipid bilayers. researchgate.net The dye's fluorescence is highly sensitive to the polarity of its surroundings, showing a significant enhancement in lipophilic media compared to aqueous solutions. nih.govacs.org For instance, its fluorescence is over 8-fold greater in octanol (B41247) than in water. nih.govacs.org This solvatochromic behavior indicates that when associated with cells, the dye primarily resides in a nonpolar, "octanol-like" environment, such as that found within lipid membranes. nih.govacs.org

Studies using micelles as model membrane systems further confirm this behavior. The binding affinity of Nile Blue is higher for sodium dodecyl sulfate (B86663) (SDS) micelles than for DNA. nih.gov When interacting with micelles, the dye is thought to reside in the protective, hydrophobic core region. acs.orgbose.res.in This preference for nonpolar, restricted environments explains its utility as a stain for various lipids, including unsaturated free fatty acids, phospholipids (B1166683), and neutral lipids. biologists.comresearchgate.net Derivatives of Nile Blue are known to aggregate in the lipid membranes of tumor cells, which is a property being explored for photodynamic therapy. wikipedia.org

Electrostatic Interactions with Phospholipid Head Groups

The cationic nature of this compound dictates its initial interactions with the phospholipid bilayer, which are significantly influenced by the electrostatic charges presented by the lipid head groups. The primary electrostatic interactions occur between the positively charged Nile Blue molecule and the negatively charged or zwitterionic head groups of the phospholipids that constitute the membrane.

In membranes containing anionic phospholipids, such as phosphatidylserine (B164497) or phosphatidylglycerol, a strong electrostatic attraction is expected between the cationic dye and the negatively charged phosphate groups of the lipid head groups. This attraction facilitates the accumulation of this compound at the membrane surface, serving as a precursor to its insertion into the lipid bilayer. Studies on the interaction of other cationic molecules with anionic lipid membranes have demonstrated that these electrostatic interactions can lead to a significant increase in the local concentration of the molecule at the membrane interface, thereby promoting further interactions and potential membrane perturbation. The orientation of membrane proteins, for instance, has been shown to be dependent on the anionic phospholipid content of the membrane, highlighting the crucial role of electrostatic interactions in the localization and function of molecules at the membrane surface embopress.org.

With zwitterionic phospholipids like phosphatidylcholine, which possess both a negatively charged phosphate group and a positively charged choline (B1196258) group, the net charge of the head group is neutral. However, the head group still presents a dipole that can engage in electrostatic interactions. The interaction of ions with zwitterionic membranes has been a subject of study, revealing that both cations and anions can exhibit specific binding affinities nih.govnih.gov. For a cationic molecule like this compound, the interaction with the zwitterionic head group would be more complex than with a simple anionic surface. It is likely that the positively charged portion of the Nile Blue molecule would preferentially interact with the negatively charged phosphate moiety of the phospholipid head group frontiersin.org. The orientation of the zwitterionic head group itself, which can be nearly parallel to the membrane surface, creates a specific electrostatic environment that influences the binding of charged molecules frontiersin.org.

Influence on Membrane Dynamics and Stability

The stability of the lipid membrane can also be affected by the incorporation of this compound. The introduction of a charged molecule into the hydrophobic core of the bilayer can be energetically unfavorable and may lead to local destabilization. However, the amphipathic nature of Nile Blue, with its charged and hydrophobic regions, likely allows it to adopt an orientation that minimizes this disruption. The aggregation of the dye within the membrane, as discussed in the following section, could also have a significant impact on membrane stability, potentially leading to the formation of domains with altered physical properties or even inducing membrane leakage if the aggregates form transmembrane pores.

Aggregation Behavior in Lipid Matrices and Physicochemical Modifications

Nile Blue, like many other planar aromatic dyes, has a propensity to aggregate in aqueous solutions, and this behavior can be modulated when the dye is incorporated into a lipid matrix nih.gov. The aggregation of Nile Blue within a lipid bilayer is driven by a combination of hydrophobic and van der Waals interactions between the dye molecules. This self-assembly can lead to the formation of dimers, oligomers, or larger aggregates, which can significantly alter the photophysical properties of the dye and the physicochemical characteristics of the surrounding membrane.

In different solvent environments, Nile Blue can exist in a dynamic equilibrium between its monomeric and aggregated (H-aggregated) states nih.gov. Within the hydrophobic core of a lipid bilayer, the tendency to aggregate is influenced by the local concentration of the dye and the physical state of the lipids. In more fluid, disordered lipid phases, the dye molecules have greater mobility, which may facilitate the formation of aggregates. Conversely, in more ordered, gel-like phases, the reduced mobility of the lipids could hinder the aggregation process. The formation of H-aggregates is typically characterized by a blue-shift in the absorption spectrum of the dye nih.gov.

The aggregation of this compound within the lipid matrix can lead to significant physicochemical modifications of the membrane. The formation of dye aggregates can create domains with distinct physical properties, potentially influencing the lateral organization of lipids and membrane proteins. Furthermore, high concentrations of aggregated dye could lead to a localized increase in membrane rigidity or, conversely, create defects in the lipid packing that increase membrane permeability. While direct studies on the self-assembly of this compound within liposomes are limited, the behavior of similar dyes suggests that aggregation is a critical factor to consider when studying their interactions with lipid membranes ableweb.org. Derivatives of Nile Blue have been noted to aggregate in the lipid membranes of tumor cells, a property that is being explored for applications in photodynamic therapy wikipedia.org.

Interaction Kinetics and Lipid Phase Transitions

The interaction of this compound with lipid membranes is a dynamic process that involves the initial binding to the surface followed by insertion into the bilayer. The kinetics of this process are influenced by several factors, including the lipid composition of the membrane and the temperature. The rate of partitioning of a molecule into a lipid vesicle can be determined by monitoring changes in its fluorescence upon transfer from an aqueous to a hydrophobic environment researchgate.net.

The presence of this compound within the lipid bilayer can also influence the phase behavior of the phospholipids. Lipid bilayers can exist in different physical states, or phases, depending on the temperature and lipid composition. The main phase transition is the transition from a more ordered, gel-like state (Lβ) to a more fluid, liquid-crystalline state (Lα). This transition is characterized by a specific temperature, the phase transition temperature (Tm) nih.govresearchgate.netresearchgate.net.

The incorporation of foreign molecules can alter the Tm of the lipid bilayer. Differential scanning calorimetry (DSC) is a powerful technique used to measure the thermodynamic parameters of lipid phase transitions nih.govtechnologynetworks.com. While specific DSC studies on the effect of this compound on phospholipid phase transitions are not widely reported, it is plausible that the presence of the dye could affect the cooperativity of the transition and shift the Tm. The introduction of a bulky molecule like Nile Blue could disrupt the ordered packing of the lipids in the gel phase, potentially lowering the energy required for the transition to the liquid-crystalline phase and thus decreasing the Tm. Conversely, if the dye preferentially interacts with and stabilizes the gel phase, it could lead to an increase in the Tm. The electrostatic interactions between the cationic Nile Blue and charged phospholipids can also influence phase transitions, as changes in the ionic environment have been shown to significantly alter the phase behavior of charged lipid membranes nih.gov.

Interaction with Antioxidant Molecules and Quenching Mechanisms

Static Quenching Mechanisms with Catecholic Antioxidants

The fluorescence of Nile Blue can be quenched by various molecules, including antioxidants. The mechanism of this quenching can be either dynamic (collisional) or static. In the case of interactions between Nile Blue and several catecholic antioxidants, experimental evidence strongly points towards a static quenching mechanism.

Static quenching occurs when a non-fluorescent ground-state complex is formed between the fluorophore (Nile Blue) and the quencher (antioxidant). This complex formation reduces the population of fluorophores that are available to be excited, leading to a decrease in fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophore.

Spectroscopic studies have demonstrated the formation of a ground-state complex between Nile Blue and catecholic compounds. This is supported by UV-Visible absorption spectroscopy, which shows changes in the absorption spectrum of Nile Blue upon the addition of the antioxidant, and by time-resolved fluorescence measurements, which indicate that the fluorescence lifetime of Nile Blue remains unchanged in the presence of the quencher.

The quenching efficiency is dependent on the specific antioxidant molecule, with the bimolecular quenching rate constants (kq) varying based on the substituents on the catecholic ring. The formation of the ground-state complex is a key feature of the static quenching mechanism observed in the interaction of Nile Blue with these antioxidants.

Below is a table summarizing the bimolecular quenching rate constants (kq) and Stern-Volmer constants (Ksv) for the interaction of Nile Blue with various catecholic antioxidants.

| Antioxidant | kq (x 10^12 M^-1 s^-1) | Ksv (x 10^4 M^-1) |

| Catechol | 1.12 | 1.95 |

| 4-Methylcatechol | 1.34 | 2.33 |

| 3,4-Dihydroxybenzoic acid | 0.89 | 1.55 |

| L-DOPA | 1.02 | 1.77 |

| Dopamine | 1.21 | 2.10 |

Role of Electronic Properties in Antioxidant Activity

Electron-donating groups on the catecholic ring of the antioxidant tend to increase the electron density of the molecule, enhancing its ability to form a ground-state complex with the electron-deficient excited state of Nile Blue. This leads to a more efficient quenching of fluorescence. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker interaction and less effective quenching.

The antioxidant activity of the catecholic compounds in this context is related to their ability to donate a hydrogen atom, a process that is influenced by their bond dissociation enthalpy (BDE). The quenching process is thought to involve a photoinduced electron transfer or hydrogen atom transfer within the ground-state complex. The electronic properties of the antioxidant influence the ease with which this transfer can occur, thus dictating the observed antioxidant activity. The bimolecular quenching rate constants have been shown to correlate with the electronic properties of the substituents on the quencher molecules.

Ground State Complex Formation via UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful technique for investigating the formation of non-covalent complexes of this compound in its ground electronic state. The formation of such complexes with host molecules, such as DNA, results in distinct changes in the absorption spectrum of the dye, providing evidence of molecular interactions and allowing for the characterization of the binding process.

When this compound is dissolved in an aqueous buffer, it exhibits a characteristic broad absorption band in the visible region, with a maximum absorption wavelength (λmax) typically observed around 635 nm. nih.gov This peak corresponds to the S0 → S1 electronic transition of the monomeric form of the dye. The interaction with a binding substrate, like calf thymus DNA (CT-DNA), induces noticeable spectral changes. Upon the addition of DNA, a bathochromic (red) shift in the λmax to approximately 654 nm is observed, accompanied by a hypochromic effect, which is a decrease in the molar absorptivity. nih.gov These spectral shifts are indicative of the dye molecule inserting itself into an environment different from the bulk aqueous solution, suggesting a close association with the DNA molecule, potentially through intercalation or groove binding. acs.org

The presence of a clear isosbestic point, a specific wavelength where the total absorbance of the solution remains constant as the concentration of the binding partner is varied, is strong evidence for a two-state equilibrium between the free dye and the dye-DNA complex. However, shifts in the isosbestic point upon significant changes in the dye-to-DNA ratio can suggest more complex binding phenomena, involving more than one type of binding mode or the formation of different species. nih.gov

Furthermore, this compound itself can undergo self-association to form aggregates, particularly at higher concentrations. This process is also observable via UV-Visible spectroscopy. As the concentration of Nile Blue increases, a new, blue-shifted absorption peak emerges around 597 nm. acs.org This new band is characteristic of the formation of non-fluorescent H-aggregates (face-to-face stacking), which contrasts with the monomer peak at 633-635 nm. acs.org The equilibrium between the monomeric and aggregated states is sensitive to both concentration and temperature. acs.org

The data gathered from UV-Visible titration experiments can be used to determine key thermodynamic parameters of the complex formation, such as the binding constant (K), which quantifies the affinity of this compound for its binding partner.

| Species | Condition | Absorption λmax (nm) | Spectral Shift | Observed Effect |

|---|---|---|---|---|

| Free Nile Blue (Monomer) | Low concentration in aqueous solution | ~635 | N/A | Standard absorption peak. nih.gov |

| Nile Blue-DNA Complex | Addition of DNA | ~654 | Bathochromic (Red Shift) | Hypochromism; indicates interaction and binding. nih.gov |

| Nile Blue H-Aggregates | High concentration in aqueous solution | ~597 | Hypsochromic (Blue Shift) | Formation of a new peak characteristic of aggregates. acs.org |

Bond Dissociation Enthalpy (BDE) in H-atom Abstraction

Bond Dissociation Enthalpy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a specific covalent bond homolytically, yielding two radical fragments. It is a fundamental measure of bond strength and plays a crucial role in predicting the reactivity of a molecule in processes involving hydrogen-atom abstraction. A lower BDE for a particular X-H bond (where X is C, N, O, etc.) indicates a weaker bond, making the hydrogen atom more susceptible to abstraction by a radical species.

The structure of this compound contains several types of C-H and N-H bonds, each with a characteristic BDE. The primary sites for potential H-atom abstraction include the N-H bonds of the primary aromatic amine group and the α-C-H bonds (the C-H bonds on the carbon atom adjacent to the nitrogen) of the diethylamino group. While specific, experimentally determined BDE values for the this compound molecule are not extensively documented, reliable estimates can be drawn from data on structurally similar compounds.

The N-H bond in aromatic amines is one potential site for H-atom abstraction. The strength of this bond is influenced by the stability of the resulting aminyl radical, which can be stabilized by resonance delocalization over the aromatic system. For related aromatic amines, the N-H BDE has been determined. For instance, the BDE for the N-H bond in N-phenyl-N′-isopropyl-para-phenylenediamine (specifically the PhN-H bond) is reported to be 352.5 kJ/mol (approximately 84.2 kcal/mol). researchgate.netresearchgate.net

The C-H bonds on the ethyl groups of the diethylamino substituent are also relevant. The α-C-H bonds are particularly important, as the resulting carbon-centered radical is stabilized by the adjacent nitrogen atom through a two-orbital-three-electron interaction. Studies on a wide range of unconstrained aliphatic amines have shown that the BDEs for these α-C-H bonds are consistently around 91 kcal/mol (approximately 381 kJ/mol). nih.gov This value is largely unaffected by N-alkylation, making it a reasonable estimate for the α-C-H bonds in the diethylamino group of this compound. nih.gov

Comparing these values suggests that H-atom abstraction would preferentially occur from the N-H bond of the primary amine group over the α-C-H bonds of the diethylamino group, as the former possesses a lower bond dissociation enthalpy.

| Bond Type | Functional Group Context | Representative BDE (kcal/mol) | Representative BDE (kJ/mol) | Reference Compound/Class |

|---|---|---|---|---|

| N-H | Aromatic Amine | ~84.2 | ~352.5 | N-phenyl-p-phenylenediamine derivative. researchgate.netresearchgate.net |

| α-C-H | Aliphatic Amine (Diethylamino group) | ~91 | ~381 | General value for unconstrained aliphatic amines. nih.gov |

Advanced Microscopy and Imaging Methodologies

Fluorescence Microscopy Applications

Nile Blue chloride is extensively used in fluorescence microscopy for visualizing various cellular structures and processes, as well as staining non-aqueous phases dawnscientific.comchemimpex.comscientificlabs.co.uk. Its utility extends to both live and fixed cell imaging techniques acs.orgwikipedia.org.

Visualization of Cellular Structures and Processes

This compound is known for its ability to stain cellular nuclei, imparting a blue color dawnscientific.comwikipedia.orgaatbio.com. It is also commonly used for staining lipids, which is useful for studying cellular structures and lipid metabolism ontosight.aidawnscientific.comkaranlaborates.in. Specifically, it can stain neutral lipids a pink color and acidic lipids (such as fatty acids, chromolipids, and phospholipids) a purple-blue color dawnscientific.comkaranlaborates.in. This differential staining allows for the visualization and differentiation of various cellular components under the microscope dawnscientific.com. Researchers utilize this compound to visualize cellular structures in studies involving apoptosis and cell viability chemimpex.com. It has also been used to detect DNA sigmaaldrich.comscientificlabs.co.ukvwr.com.

Nile Blue has been employed in studies to observe distinct mitochondrial morphology in live organisms, such as donut-shaped mitochondria in Caenorhabditis elegans. nih.gov

Staining of Non-Aqueous Phases

This compound has been specifically used to stain non-aqueous phases in fluorescence microscopy studies sigmaaldrich.comscientificlabs.co.ukkaranlaborates.invwr.comsigmaaldrich.com. This application is particularly relevant for visualizing lipid droplets and other hydrophobic environments within cells or tissues biologists.com. The dye's fluorescence properties can change depending on the lipophilicity of its surroundings, a phenomenon known as solvatochromism nih.govacs.org. This characteristic allows researchers to assess the lipophilicity of the dye's environment within live cells nih.govacs.org.

Live and Fixed Cell Imaging Techniques

This compound can be used with both live and fixed cells acs.orgwikipedia.orgaatbio.com. Its cell permeability is an advantage for live cell imaging compared to some other lipophilic probes that require cell fixation biologists.com. Studies have shown that Nile Blue and its derivatives can be used for live cell imaging with low background signal nih.govacs.org. For instance, cationic Nile blue probes have demonstrated excellent cell permeability and specific accumulation in mitochondria in live cells acs.org. Nile Blue is also suitable for imaging mitochondria of distinct morphology in live Caenorhabditis elegans. nih.gov

Super-Resolution Microscopy for Subcellular Imaging

Cationic Nile blue probes, including this compound derivatives, have shown promise in super-resolution microscopy techniques like single-molecule localization microscopy (SMLM) for imaging subcellular structures, particularly mitochondria nih.govacs.orgnih.gov.

Specific Targeting and Accumulation in Mitochondria

Cationic Nile blue probes have been rationally designed to carry a permanent positive charge, which facilitates their excellent mitochondrial permeability and specific accumulation in mitochondria nih.govacs.orgnih.gov. Studies have shown that these probes exhibit selective accumulation in mitochondria, even at low concentrations acs.org. This specific targeting is crucial for high-resolution imaging of these organelles nih.govacs.orgnih.gov. While Nile Blue has shown localization in mitochondria in live HeLa cells, it has also been reported to accumulate in the lysosomes of tumor cells, suggesting that the localization can be context-dependent and may require further mechanistic study mdpi.comencyclopedia.pubrsc.org.

Analysis of Mitochondrial Membrane Potential Dependence

The accumulation of some cationic Nile blue probes in mitochondria has been observed to be dependent on the mitochondrial membrane potential (ΔΨm) nih.govacs.org. Treatment with uncoupling agents, such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which collapses ΔΨm, can lead to a decrease in the fluorescence signal of some Nile blue derivatives nih.govacs.org. However, specific modifications, such as attaching a thiol-reactive chloromethyl group to the phenyl ring, can result in probes like CNB-Cl that retain their fluorescence signal even after the collapse of ΔΨm nih.govacs.org. This property allows researchers to analyze the relationship between probe accumulation and mitochondrial membrane potential nih.govacs.org. The increased mitochondrial membrane potential in carcinoma cells compared to normal cells can promote the influx of delocalized lipophilic cations, including some Nile blue derivatives, into cancer cells rsc.org.

Live-Cell Single-Molecule Localization Microscopy (SMLM)

Single-Molecule Localization Microscopy (SMLM) techniques, such as dSTORM and (f)PALM, offer super-resolution imaging capabilities that surpass the diffraction limit of conventional microscopy, allowing for visualization of cellular structures at the nanometer scale cambridge.orgresearchgate.netresearchgate.net. These techniques rely on the precise localization of individual fluorophores by controlling their "on-off" states cambridge.orgresearchgate.net.

Cationic Nile Blue probes, including this compound, have been explored for live-cell SMLM imaging, particularly for visualizing mitochondria nih.govacs.org. These probes exhibit unique solvatochromism, showing significantly enhanced fluorescence in lipophilic environments compared to aqueous solutions, which helps minimize background fluorescence in the cytoplasm nih.govacs.org. This property, combined with resistance to oxidation, contributes to reduced background noise in SMLM imaging nih.govacs.org.

Research has demonstrated the effectiveness of cationic this compound (CNB-Cl) in live-cell SMLM of mitochondria in various cell lines, including U-2 OS cells nih.govacs.org. Each CNB-Cl molecule was reported to emit an average of 800 photons per imaging frame, enabling a localization precision of approximately 18 nm nih.govacs.org. Live cells showed about 10% more photon collection compared to fixed samples, likely due to the preserved lipophilic environment of mitochondria nih.govacs.org. The solvatochromism of cationic Nile Blue dyes allows for assessing the lipophilicity of the dye's surroundings within live cells; fluorescence collected from the 650–700 nm range was significantly stronger than that from the 700–750 nm range, indicating a fluorescence maximum around 680 nm in live cells, consistent with a more "octanol-like" environment nih.govacs.org.

Furthermore, cationic Nile Blue probes have shown reversible photoredox switching under mild conditions, a property not observed with some conventional mitochondrial probes like MitoTracker based on rhodamine or cyanine (B1664457) dyes nih.govacs.org. This characteristic is advantageous for SMLM applications. Compared to conventional cyanine fluorophores, cationic Nile Blue dyes exhibit prolonged resistance to photobleaching nih.govacs.org.

Nile Blue has also been used in single-molecule orientation-localization microscopy (SMOLM) to study the nano-architecture of amyloid fibrils cambridge.orgnih.gov. In this application, the transient binding of fluorogenic Nile Blue molecules to amyloid fibril surfaces facilitates "flashes" of fluorescence upon excitation nih.gov. This approach allows for quantifying the structural architecture and remodeling of amyloid-beta fibrils nih.gov. The dye's fluorescence quantum yield is low unless it is in the vicinity of the hydrophobic fibril surface cambridge.org.

Confocal Microscopy for Cellular and Tissue Analysis

Confocal microscopy is a powerful technique for generating high-resolution optical section images of cells and tissues, enabling detailed cellular and tissue analysis researchgate.netsemanticscholar.org. Nile Blue is an easy-to-use stain for confocal microscopy, offering strong fluorescent signals with minimal bleaching during observation researchgate.net.

Nile Blue can stain various types of lipids, including phospholipids (B1166683), acidic lipids, and neutral lipids, as well as cellular components like the nucleolus, basophilic cytoplasm, and chromatin researchgate.net. This broad staining preference makes it suitable for identifying organ outlines in confocal microscopy researchgate.net. When observed under blue light in fluorescence microscopy, Nile Blue staining in the presence of lipids can produce yellow fluorescence researchgate.net. In confocal microscopy specifically, Nile Blue signal can be detected in the far-red range biologists.com.

Nile Blue has been used in ex vivo confocal microscopy for the examination of freshly excised cutaneous tissue, offering a rapid alternative to conventional histology nih.govresearchgate.net. In fluorescence mode, tissue specimens can be dipped in a fluorescent agent solution, including Nile Blue, to enhance contrast and identify cellular and tissue structures nih.govresearchgate.net. This technique allows for the visualization of nuclear, cellular, and tissue architecture semanticscholar.org.

In the context of studying drug delivery systems, confocal microscopy with Nile Blue has been used to visualize the distribution of fluorescent microparticles within hydrogels nih.gov. This compound served as a reference fluorophore in oxygen-sensing microparticles, allowing for independent measurement of its fluorescence nih.gov. The excitation and emission wavelengths for this compound in this application were 636 nm and 656 nm, respectively nih.gov.

Nile Blue staining can distinguish between acidic and neutral lipids in bright field microscopy, with neutral lipids staining pink and acidic lipids staining blue wikipedia.orgresearchgate.net. While historically used for this differential staining, the red coloration was later considered characteristic of lipoids in general, and the blue staining as a non-specific basic dye interaction biologists.com. However, recent studies continue to highlight Nile Blue's fluorescence in the presence of specific lipids, such as unsaturated free fatty acids with at least 16 carbons biologists.com.

Flow Cytometry for Lipid-Laden Cell Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells within a population nih.govresearchgate.net. Fluorescent dyes are commonly used in flow cytometry to label specific cellular components, allowing for their quantification and the identification of distinct cell populations nih.govresearchgate.netup.ac.za.

Nile Blue is cell-permeable, making it suitable for use in flow cytometry for analyzing lipid content in live cells biologists.combiologists.com. It has been employed in intracellular flow cytometric lipid analysis (IFCLA) as a method to identify lipid content and distinguish distinct lipid classes biologists.comresearchgate.net. Nile Blue fluorescence in flow cytometry is indicative of the presence of unsaturated fatty acids with a carbon chain length greater than 16 biologists.comresearchgate.net. Cis-configured fatty acids have been shown to induce greater Nile Blue fluorescence compared to their trans-configured counterparts biologists.comresearchgate.net.

Studies utilizing Nile Blue and Nile Red in combination have demonstrated their utility in flow cytometry for analyzing lipid-laden cells, such as adipocytes biologists.combiologists.com. Flow cytometric analysis of stained adipocytes and stromal vascular fraction (SVF) cells can reveal differences in staining intensity between cell types researchgate.net. While Nile Red is often used to stain intracellular lipid droplets, Nile Blue provides complementary information by fluorescing in the presence of specific free fatty acids biologists.combiologists.comresearchgate.net.

Flow cytometry with Nile Blue allows for the rapid, inexpensive, and non-destructive identification of lipid content in cells biologists.comresearchgate.net. This is particularly valuable for studying processes like adipogenesis, where the accumulation of intracellular lipid droplets is a key characteristic nih.govup.ac.zabiorxiv.org. By using multiparameter flow cytometry with lipid-specific dyes like Nile Blue and Nile Red, researchers can distinguish between different cellular stages during adipocyte differentiation and analyze heterogeneous adipocyte populations up.ac.za.

Biological and Biomedical Research Applications

Cell Staining and Cellular Imaging

Nile Blue chloride is widely employed as a vital and post-mortem stain in cellular biology. Its cationic nature facilitates its interaction with and accumulation in different cellular compartments, enabling researchers to visualize and differentiate these structures under microscopic examination.

This compound is an effective stain for nucleic acids, imparting a distinct blue color to the cell nucleus, where DNA is predominantly located. aatbio.comwikipedia.org This staining can be performed on both live and fixed cells, making it a versatile tool for various experimental setups. aatbio.comwikipedia.org The interaction between this compound and DNA is complex, involving at least two binding modes: groove binding and intercalation. nih.govresearchgate.net At lower concentrations, the dye is thought to bind to the minor groove of the DNA helix. As the concentration increases, it switches to an intercalative mode, inserting itself between the base pairs of the DNA. nih.gov This property has also been exploited in DNA electrophoresis, where this compound is used as a visible staining agent in agarose (B213101) gels, allowing for the observation of DNA bands without the need for UV trans-illumination, which can damage the DNA. aatbio.comwikipedia.org

Table 1: this compound Staining of Nucleic Acids

| Feature | Description | Reference |

|---|---|---|

| Target | Nucleic Acids (DNA and RNA) | chemimpex.com |

| Color | Blue | aatbio.comwikipedia.org |

| Cell State | Live or Fixed Cells | aatbio.comwikipedia.org |

| Binding Modes | Groove Binding and Intercalation | nih.govresearchgate.net |

| Application | Nuclear Staining, DNA Electrophoresis | aatbio.comwikipedia.org |

A key application of this compound is in lipid histochemistry, where it is used to differentiate between two major classes of lipids. wikipedia.org It stains neutral lipids, such as triglycerides and cholesteryl esters, a pink or red color. wikipedia.orgdiscofinechem.com In contrast, acidic lipids, which include fatty acids and phospholipids (B1166683), are stained blue. wikipedia.orgdiscofinechem.com This differential staining is based on the principle that the blue oxazine (B8389632) form of the dye is soluble in acidic lipids, while the red oxazone form, which is a hydrolysis product of the oxazine, is more soluble in neutral lipids.

Table 2: Differential Staining of Lipids by this compound

| Lipid Type | Staining Color | Reference |

|---|---|---|

| Neutral Lipids | Pink/Red | wikipedia.orgdiscofinechem.com |

| Acidic Lipids (Phospholipids) | Blue | wikipedia.orgdiscofinechem.com |

Lipid droplets are cellular organelles responsible for the storage of neutral lipids. This compound is a valuable tool for visualizing these structures. When used as a fluorescent stain, this compound accumulates in lipid droplets and causes them to fluoresce with a characteristic yellow-gold color. nih.gov This application has been demonstrated in various cell types, including human skeletal muscle fibers, where it is used to study normal and pathological lipid storage. nih.gov The fluorescence of this compound in the lipid-rich environment of these droplets provides a high-contrast method for their detection and analysis. A novel analogue of Nile Blue has also been shown to stain lipid droplets in yeast cells. mdpi.com

Table 3: Fluorescence Properties of this compound in Lipid Droplet Staining

| Organelle | Fluorescent Emission | Application | Reference |

|---|

| Lipid Droplets | Yellow-Gold | Visualization in normal and pathological tissues | nih.gov |

Polyhydroxybutyrate (PHB) is a type of polyhydroxyalkanoate (PHA), which are biopolyesters produced by various microorganisms as a form of energy storage. This compound is a highly specific and sensitive fluorescent stain for the detection of these PHB granules. nih.gov When cells containing PHB are stained with this compound, the granules exhibit a strong orange fluorescence under an epifluorescence microscope. wikipedia.orgnih.gov This method is considered more specific for PHB than other lipid stains like Sudan Black B. nih.gov The staining procedure typically involves treating heat-fixed cells with a solution of this compound for a short period. nih.gov

Table 4: this compound Staining of Polyhydroxybutyrate (PHB) Granules

| Stained Component | Staining Procedure | Observed Fluorescence | Reference |

|---|

| PHB Granules | Treatment of heat-fixed cells with 1% Nile Blue A for 10 minutes | Strong Orange Fluorescence | nih.gov |

In the field of histology, this compound serves as a valuable stain for differentiating various tissue components. chemimpex.com Its ability to impart different colors to acidic and neutral lipids allows for the clear visualization and distinction of different cell types and extracellular structures within a tissue sample. For example, the differential staining of myelin sheaths (rich in phospholipids) and adipose tissue (rich in neutral lipids) can be achieved. This application aids in the understanding of tissue morphology and the identification of pathological changes. chemimpex.com

Table 5: Histological Applications of this compound

| Application | Principle of Differentiation | Reference |

|---|

| Tissue Differentiation | Differential staining of acidic and neutral cellular components | chemimpex.com |

This compound and its derivatives have found applications in the study of programmed cell death, or apoptosis, and in assessing cell viability. chemimpex.com Changes in cellular membranes and the composition of cellular organelles are hallmarks of apoptosis. A near-infrared (NIR) fluorescent dye based on a Nile Blue scaffold has been developed to specifically label lysosomes. nih.gov This probe has been successfully used to monitor the dynamics of lysosomes, including their disappearance and reappearance, during cell division and apoptosis. nih.gov Furthermore, cationic derivatives of Nile Blue have been designed to target mitochondria, which play a crucial role in the apoptotic process. These probes can be used to deliver other molecules, such as taxanes, to the mitochondria to induce cell death, providing a tool to study the mechanisms of apoptosis. nih.gov

Table 6: Applications of Nile Blue Derivatives in Apoptosis Research

| Nile Blue Derivative | Target Organelle | Application | Reference |

|---|---|---|---|

| NIR Fluorescent Dye | Lysosomes | Monitoring lysosomal dynamics during apoptosis | nih.gov |

| Cationic Nile Blue Probes | Mitochondria | Targeted drug delivery to induce and study apoptosis | nih.gov |

Identification of Bacterial Growth

This compound is a versatile dye utilized in microbiology for the identification and study of bacterial growth, primarily through its ability to stain intracellular components. scientificlabs.co.ukottokemi.com One of its significant applications is the detection of poly-β-hydroxybutyrate (PHB) granules, which are carbon and energy storage compounds produced by various bacteria. nih.gov When stained with Nile Blue A (a sulfate (B86663) salt of Nile Blue), these intracellular PHB granules exhibit a distinct and strong orange fluorescence under epifluorescence microscopy at an excitation wavelength of around 450-460 nm. nih.govwikipedia.org This method is considered more specific for PHB than other stains like Sudan Black B. nih.gov

The staining process is straightforward: heat-fixed bacterial cells are treated with a Nile Blue A solution, allowing the dye to penetrate the cells and bind to the PHB granules. nih.govresearchgate.net This technique is sensitive enough to be used for direct screening of bacterial colonies on agar (B569324) plates to identify PHA (polyhydroxyalkanoates, the larger family of polymers to which PHB belongs) accumulating organisms. researchgate.net

Beyond staining storage granules, Nile Blue A has also been shown to be effective for the general staining of bacteria, such as Escherichia coli, for identification in flow cytometry and fluorescence-activated cell sorting (FACS) experiments. nih.gov Studies have demonstrated that this staining is sufficient for identifying the bacterial cells without significantly affecting cellular functions like the surface display of peptides. nih.gov This makes it a simple and low-cost alternative to other fluorescent dyes or the expression of fluorescent proteins for bacterial tracking and sorting. nih.gov

Therapeutic Applications

Nile Blue and its derivatives are recognized as effective photosensitizers for use in Photodynamic Therapy (PDT), an emerging therapeutic modality for various cancers and microbial infections. nih.govnih.gov As a benzophenoxazine dye, Nile Blue has a maximum light absorption in the 600–650 nm range, a region of the spectrum that allows for deeper tissue penetration, which is advantageous for treating solid tumors. nih.govacs.org The core principle of PDT involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength in the presence of oxygen, generates cytotoxic reactive oxygen species (ROS) that lead to localized cell death. spandidos-publications.comdrbloem.commdpi.com Nile Blue derivatives have been successfully employed to kill cancer cells in vitro and treat tumors in vivo. nih.govnih.gov

The cytotoxic effects of Nile Blue-mediated PDT are driven by the generation of reactive oxygen species (ROS) upon photoactivation. This process can occur through two primary pathways, known as Type I and Type II photochemical mechanisms.

Type I Mechanism: In this pathway, the photoexcited photosensitizer in its triplet state interacts directly with a substrate molecule (like a lipid, protein, or nucleic acid) through electron or hydrogen transfer. This reaction produces radical ions or free radicals, which can then react with molecular oxygen to form various ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. mdpi.com For Nile Blue, the Type I mechanism, particularly involving electron transfer, is predominant in its interaction with DNA. acs.orgresearchgate.net

The predominance of the Type I or Type II mechanism depends on the photosensitizer, the substrate, and the local oxygen concentration.

A primary mechanism through which photoactivated Nile Blue exerts its cytotoxic effect is by directly damaging cellular DNA via a photoinduced electron transfer process (Type I mechanism). researchgate.netnih.gov As a cationic dye, Nile Blue exhibits a strong binding affinity for the negatively charged DNA molecule, likely through electrostatic interactions and intercalation. nih.govresearchgate.netacs.org This close proximity is crucial for the subsequent photochemical reaction.

Upon irradiation with light, the DNA-bound Nile Blue molecule becomes excited to its singlet state (S₁). From this excited state, it can accept an electron from a nearby nucleobase. acs.org Guanine (B1146940) is the most susceptible target because it has the lowest oxidation potential among the DNA bases. researchgate.net This electron transfer results in the formation of a guanine cation radical (dGuo•+) and a neutral Nile Blue radical (NB•). acs.org The guanine cation radical is an unstable species that leads to further reactions, ultimately causing DNA strand cleavage, particularly at guanine residues. researchgate.netnih.gov

Research using ³²P-5'-end-labeled DNA fragments has demonstrated that photo-irradiated Nile Blue selectively causes cleavage at guanine residues, with a notable preference for consecutive guanine sequences (e.g., 5'-GG-3' and 5'-GGG-3'). acs.orgnih.gov The efficiency of this process is highlighted by the observation that the fluorescence lifetime of Nile Blue is significantly decreased in the presence of guanine-containing DNA, which supports the electron transfer mechanism. acs.org It has been estimated that this electron transfer mechanism accounts for approximately 72% of the DNA damage caused by photoactivated Nile Blue, with the singlet oxygen mechanism responsible for the remaining 28%. researchgate.net This direct, electron-transfer-mediated DNA damage is a significant mechanism in PDT, especially in the low-oxygen (hypoxic) environments often found within solid tumors. acs.orgresearchgate.netnih.gov

| Mechanism | Description | Key Target | Estimated Contribution |

|---|---|---|---|

| Type I (Electron Transfer) | Photoexcited Nile Blue (S1 state) accepts an electron from a DNA base. | Guanine residues (especially consecutive guanines) | ~72% |

| Type II (Singlet Oxygen) | Energy transfer from excited Nile Blue (triplet state) to molecular oxygen (³O₂), forming singlet oxygen (¹O₂). | Various biomolecules | ~28% |

Nile Blue and its derivatives have demonstrated significant potential for targeting and treating cancer cells and tumors. wikipedia.orgnih.gov A key advantage of these photosensitizers is their ability to selectively accumulate in malignant tissues compared to surrounding healthy tissues. wikipedia.org This selectivity is attributed to several factors, including the cationic nature of the dye, which promotes interaction with and entry into cells. nih.gov

Once inside the body, Nile Blue derivatives tend to aggregate in tumor cells, with a particular affinity for lipid membranes and subcellular organelles like lysosomes. wikipedia.orgnih.gov This preferential localization concentrates the photosensitizer at the target site, enhancing the efficacy of PDT while minimizing damage to normal tissues. nih.gov

In vitro studies have confirmed the antileukemic potential of Nile Blue-mediated PDT. For example, treatment of HL60 human myeloid leukemia cells with Nile Blue and light induced a dose-dependent reduction in cell viability, primarily through the induction of apoptosis. nih.gov The therapy was shown to trigger ROS accumulation and mitochondrial dysfunction in the cancer cells. nih.gov

In vivo applications have also been explored. The Nile Blue derivative 5-(ethylamino)-9-diethylamino-benzo[a]phenothiazinium chloride (EtNBS) has been used to successfully treat tumors in animal models. nih.gov Furthermore, another derivative, N-ethyl-Nile blue (EtNBA), has been used in fluorescence imaging to distinguish between normal, premalignant, and malignant tissues in animal models, highlighting its dual potential for both diagnosis and therapy. wikipedia.org

| Application | Nile Blue Derivative | Target | Observed Effect |

|---|---|---|---|

| In vitro PDT | Nile Blue | HL60 human leukemia cells | Induction of apoptosis, ROS accumulation, reduced cell viability |

| In vivo PDT | EtNBS | Tumor models | Tumor treatment |

| In vivo Fluorescence Imaging | EtNBA | (Pre)malignant tissues | Distinguishes abnormal from normal tissue |

Antimicrobial Photodynamic Inactivation (aPDT) is a promising strategy to combat infections caused by a broad range of microorganisms, including drug-resistant bacteria. Nile Blue derivatives, such as EtNBS, have been investigated as potent photosensitizers for this application. nih.govnih.gov The mechanism of aPDT is similar to that of cancer PDT, involving light-activated photosensitizers that produce ROS to kill microbial cells. mdpi.com This multi-target action of ROS, which can damage cell walls, membranes, proteins, and nucleic acids, makes the development of microbial resistance unlikely. researchgate.net

The efficacy of aPDT is influenced by the structural characteristics of the target microorganism. Gram-positive bacteria, which have a porous outer layer of peptidoglycan, are generally more susceptible to aPDT than Gram-negative bacteria. nih.gov The complex outer membrane of Gram-negative bacteria acts as a permeability barrier, often preventing the photosensitizer from reaching its intracellular targets. nih.gov

Drug Delivery Systems

Diagnostic Applications

Beyond its role in drug delivery research, the fluorescent properties of the Nile Blue family of dyes have been explored for diagnostic purposes, particularly in the context of diseases characterized by protein aggregation.